But-3-yn-1-yl 4-methylbenzoate
CAS No.: 77875-81-1
Cat. No.: VC19336731
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77875-81-1 |
|---|---|
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | but-3-ynyl 4-methylbenzoate |
| Standard InChI | InChI=1S/C12H12O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 |
| Standard InChI Key | GBAGPFNRSDBEHS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCCC#C |
Introduction
Structural and Chemical Properties
Molecular Architecture
But-3-yn-1-yl 4-methylbenzoate (IUPAC name: but-3-yn-1-yl 4-methylbenzoate) consists of two primary components:
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A 4-methylbenzoate group derived from 4-methylbenzoic acid, featuring a methyl substituent at the para position of the benzene ring.
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A but-3-yn-1-yl group, a four-carbon chain with a terminal alkyne (-C≡CH) at the third position.
The molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol. The ester linkage (-COO-) bridges the aromatic and alkyne components, conferring both polar and nonpolar characteristics.
Key Structural Features:
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Aromatic Ring: The electron-donating methyl group at the para position enhances the electron density of the benzene ring, influencing reactivity in electrophilic substitution reactions .
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Alkyne Functionality: The terminal triple bond in the but-3-yn-1-yl group offers sites for click chemistry (e.g., azide-alkyne cycloaddition) and coordination to metal catalysts .
Physicochemical Properties
While experimental data for but-3-yn-1-yl 4-methylbenzoate are scarce, its properties can be extrapolated from similar esters (Table 1):
Table 1: Estimated Physicochemical Properties
The alkyne group introduces significant reactivity, including susceptibility to oxidation and polymerization under acidic or radical conditions .
Synthesis and Reaction Pathways
Esterification Strategies
But-3-yn-1-yl 4-methylbenzoate can be synthesized via classic esterification methods:
Acid-Catalyzed Fischer Esterification
Reaction of 4-methylbenzoic acid with but-3-yn-1-ol in the presence of a strong acid catalyst (e.g., H₂SO₄):
This method requires elevated temperatures (80–100°C) and prolonged reaction times to overcome the equilibrium limitation .
Acyl Chloride Intermediate
A more efficient approach involves converting 4-methylbenzoic acid to its acyl chloride (e.g., using SOCl₂ or oxalyl chloride), followed by reaction with but-3-yn-1-ol:
This method proceeds at room temperature and avoids water formation, improving yield .
Propargylation Techniques
Recent advances in propargyl group transfer, such as zinc-mediated reactions (as demonstrated in aldehyde propargylation ), could be adapted for ester synthesis. For example, using a propargyl bromide derivative with 4-methylbenzoate salts under mild conditions.
Applications and Functional Utility
Organic Synthesis
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Click Chemistry: The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for polymer and bioconjugate synthesis .
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Metal Coordination: The alkyne can act as a ligand in transition metal complexes, facilitating catalytic cycles in cross-coupling reactions .
Materials Science
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Polymer Precursors: The ester’s dual functionality allows incorporation into polyesters or polyalkynes, yielding materials with tunable thermal and mechanical properties .
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Surface Modification: Covalent attachment to substrates (e.g., silicon, gold) via alkyne-azide coupling enables bioactive surface engineering .
Fragrance and Flavor Industry
Analogous to methyl 4-methylbenzoate’s use in perfumes , the propargyl variant may introduce novel olfactory profiles due to its increased volatility and reactivity.
Stability and Reactivity Profile
Thermal and Chemical Stability
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Thermal Decomposition: Likely occurs above 200°C, producing CO₂, 4-methylbenzoic acid, and propargyl derivatives.
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Hydrolysis: Susceptible to acid- or base-catalyzed hydrolysis, regenerating 4-methylbenzoic acid and but-3-yn-1-ol .
Hazard Considerations
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